

An In-depth Technical Guide to 3-Chloropropionamide: Properties, Structure, and Applications

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Compound of Interest

Compound Name: 3-Chloropropionamide

Cat. No.: B146405

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Introduction

3-Chloropropionamide is a halogenated amide that serves as a versatile bifunctional building block in organic synthesis. Its structure incorporates both a reactive alkyl chloride and a primary amide, making it a valuable intermediate for introducing a 2-carbamoylethyl group into various molecular scaffolds. This unique reactivity profile has positioned **3-**

Chloropropionamide as a significant reagent in medicinal chemistry and drug development, where the precise installation of functional groups is paramount for tuning the pharmacological properties of lead compounds.^[1] This guide provides an in-depth analysis of its chemical and physical properties, molecular structure, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Core Physical Properties

Accurate identification and understanding of a reagent's physical properties are the foundation of reproducible and safe experimentation. **3-Chloropropionamide** is a solid at room temperature with a defined melting point range, which is a key indicator of purity. Its molecular weight and formula are fundamental for stoichiometric calculations in reaction design.

Table 1: Key Identifiers and Physical Properties of **3-Chloropropionamide**

Identifier	Value	Source
CAS Number	5875-24-1	[2][3]
Molecular Formula	C ₃ H ₆ ClNO	[2][4]
Molecular Weight	107.54 g/mol	[2][5]
IUPAC Name	3-chloropropanamide	[5]
Synonyms	β-Chloropropionamide, Chloropropionamide	[1][3]
Appearance	Solid	
Melting Point	98-101 °C	[6]
EC Number	227-542-2	[1][7]
InChI Key	JQDXZJYAUSVHDH- UHFFFAOYSA-N	[4][5]

Molecular Structure and Spectroscopic Profile

The reactivity and utility of **3-Chloropropionamide** are direct consequences of its molecular architecture. Understanding its structure through spectroscopic analysis is crucial for quality control and reaction monitoring.

Chemical Structure

The molecule consists of a three-carbon chain with a chlorine atom at the C3 (β) position and a primary amide group at the C1 position. The electron-withdrawing nature of the chlorine atom and the carbonyl group influences the reactivity of the entire molecule.

Caption: 2D molecular structure of **3-Chloropropionamide**.

Spectroscopic Analysis

Spectroscopic data provides a fingerprint for the molecule, confirming its identity and purity.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to show two characteristic triplets. The protons on the carbon adjacent to the chlorine atom ($\text{Cl-CH}_2\text{-}$) would appear downfield due to the deshielding effect of the electronegative chlorine. The protons on the carbon adjacent to the carbonyl group ($\text{-CH}_2\text{-CO}$) would also be downfield. The amide protons (-NH_2) would typically appear as a broad singlet.[8]
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in different chemical environments: the carbonyl carbon (C=O), the carbon bonded to chlorine ($\text{CH}_2\text{-Cl}$), and the carbon adjacent to the carbonyl group ($\text{CH}_2\text{-CO}$).[9] The carbonyl carbon signal will be the most downfield.
- **Infrared (IR) Spectroscopy:** The IR spectrum is invaluable for identifying the functional groups. Key absorptions would include:
 - N-H stretching of the primary amide, typically appearing as two bands in the $3200\text{-}3400\text{ cm}^{-1}$ region.
 - C=O stretching of the amide (Amide I band) around 1650 cm^{-1} .
 - N-H bending (Amide II band) around 1620 cm^{-1} .
 - C-Cl stretching, typically found in the fingerprint region ($600\text{-}800\text{ cm}^{-1}$).

Synthesis and Chemical Reactivity

Synthesis Routes

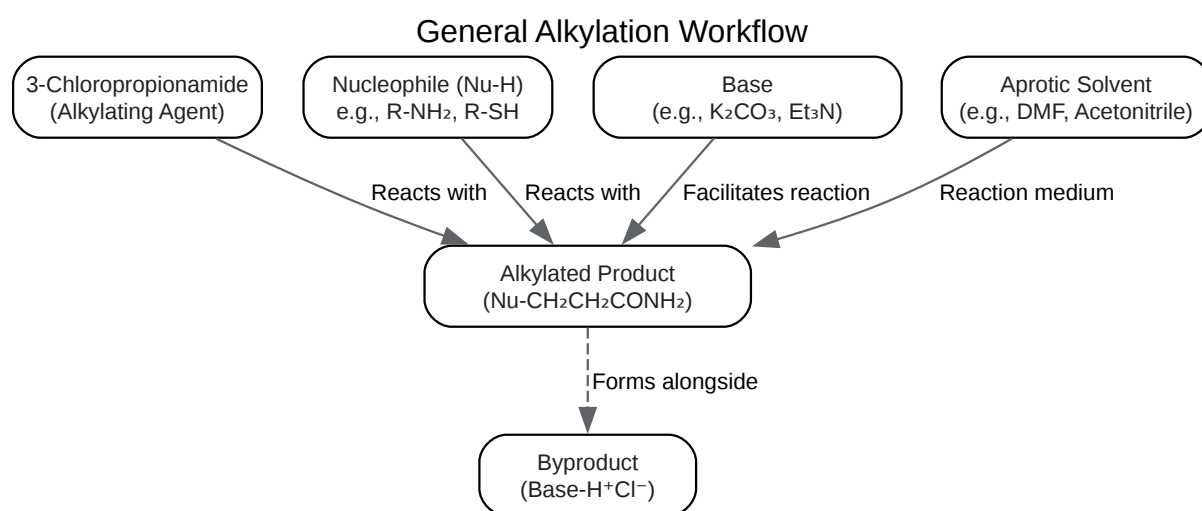
3-Chloropropionamide can be synthesized via several routes. A common laboratory and industrial approach involves the reaction of 3-chloropropionitrile with a source of hydrogen chloride in the presence of a suitable catalyst, followed by hydrolysis.[10] Another pathway involves the amidation of 3-chloropropionyl chloride.[11] The choice of synthesis route often depends on the desired scale, purity requirements, and available starting materials.

Core Reactivity: Alkylation

The primary utility of **3-Chloropropionamide** in drug development stems from its function as an alkylating agent. The chlorine atom is a good leaving group, susceptible to nucleophilic

substitution. This allows for the covalent attachment of the 2-carbamoylethyl moiety to a wide range of nucleophiles, including amines, thiols, and carbanions.

This reactivity is particularly valuable in modifying lead compounds where the introduction of a flexible, polar amide-containing chain can improve solubility, modulate binding affinity to biological targets, or block an undesirable metabolic pathway. For instance, it has been used as an alkylating agent in the synthesis of 1-(2-carbamoyl-ethyl)indole-3-acetic acid.^[1]



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Caption: Generalized workflow for nucleophilic alkylation.

Applications in Drug Discovery and Development

The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties.^{[12][13]} **3-Chloropropionamide** serves as a key intermediate in this field.

- **Scaffold Modification:** It is used to introduce a flexible side chain that can explore additional binding pockets within a target protein. The terminal amide group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions that enhance binding affinity.

- **Linker Chemistry:** In the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), bifunctional building blocks are essential. Derivatives of **3-Chloropropionamide** can be employed to construct the linkers that connect the targeting moiety to the payload.
- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized molecule, **3-Chloropropionamide** or its derivatives can be used in FBDD screens to identify initial low-affinity binders to a biological target, which can then be elaborated into more potent leads.

Experimental Protocols and Safety

Trustworthiness in research is built on robust and safe experimental design. The following protocols are based on established best practices and safety data.

Protocol: Safe Handling and Storage

3-Chloropropionamide is classified as toxic if swallowed and requires careful handling to minimize exposure.^{[1][5]}

Objective: To ensure safe handling, storage, and disposal of **3-Chloropropionamide** in a laboratory setting.

Materials:

- **3-Chloropropionamide** (solid)
- **Personal Protective Equipment (PPE):** Safety goggles/eyeshields, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.^[1]
- Chemical fume hood
- Spatula and weighing paper
- Sealed waste container for hazardous chemical waste

Procedure:

- Risk Assessment: Before starting, conduct a full risk assessment for the planned experiment, considering the quantities used and potential reactions.
- Engineering Controls: All manipulations, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[\[14\]](#)
- Personal Protective Equipment: Don appropriate PPE before handling the compound. Ensure gloves are inspected for integrity.[\[1\]](#)
- Dispensing: To dispense the solid, use a dedicated spatula. Avoid creating dust. If transferring to a reaction vessel, do so carefully within the fume hood.
- Storage: Store **3-Chloropropionamide** in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[\[14\]](#)[\[15\]](#) It should be stored in a cabinet designated for toxic chemicals.
- Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area. Do not allow the material to enter drains.[\[15\]](#)
- Disposal: Dispose of unused material and contaminated waste in a designated hazardous waste container according to local, state, and federal regulations.[\[16\]](#)

Analytical Workflow: Purity Assessment by HPLC

Objective: To outline a conceptual reverse-phase HPLC (RP-HPLC) method for assessing the purity of a **3-Chloropropionamide** sample. This method is based on general principles for analyzing small polar molecules.[\[17\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).

Reagents:

- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Formic acid (for Mass-Spec compatibility, if needed)[17]
- **3-Chloropropionamide** reference standard and sample for analysis.

Procedure:

- Sample Preparation:
 - Accurately weigh ~10 mg of the **3-Chloropropionamide** sample and dissolve it in 10 mL of a water/acetonitrile (50:50) mixture to create a 1 mg/mL stock solution.
 - Further dilute the stock solution to a working concentration of ~0.1 mg/mL for injection.
- Chromatographic Conditions (Example):
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detector Wavelength: ~210 nm (where the amide chromophore absorbs)
 - Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Analysis:
 - Inject the prepared sample.
 - The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area Normalization Method).
 - The retention time should be compared to a known reference standard for identity confirmation.

Causality: A C18 column is chosen for its versatility in retaining small organic molecules. The gradient elution from a highly aqueous mobile phase to a high organic phase ensures that both the polar analyte and any less polar impurities are effectively separated and eluted from the column.

Hazard and Safety Profile

A clear understanding of the hazards is non-negotiable for ensuring laboratory safety.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source
Pictogram	GHS06	Skull and crossbones	[1]
Signal Word	Danger	[1]	
Hazard Statement	H301	Toxic if swallowed.	[1][5]
Precautionary	P264	Wash hands thoroughly after handling.	[5]
Precautionary	P270	Do not eat, drink or smoke when using this product.	[5]
Precautionary	P301 + P310	IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.	[1]
Precautionary	P405	Store locked up.	[5]
Precautionary	P501	Dispose of contents/container to an approved waste disposal plant.	[5]

Conclusion

3-Chloropropionamide is a high-value reagent whose utility is rooted in its simple yet bifunctional structure. Its capacity to act as an efficient alkylating agent for introducing the 2-carbamoylethyl group makes it a frequently used tool in the synthesis of complex organic molecules, particularly within pharmaceutical research and development. A thorough understanding of its chemical properties, structural features, and reactivity, combined with strict adherence to safety protocols, enables researchers to leverage this versatile building block to its full potential in the quest for novel therapeutics.

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